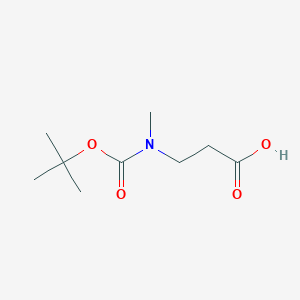

3-((叔丁氧羰基)(甲基)氨基)丙酸

描述

Synthesis Analysis

The synthesis of derivatives closely related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid involves multiple steps, including esterification, protection of amine and thiol groups, and the use of L-cystine as a starting material. An example is the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, achieving an overall yield of 67% through a three-step process (Qin et al., 2014).

Molecular Structure Analysis

The molecular conformation of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, shows that the α-aminoisobutyric acid residues adopt values characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound crystallizes in the monoclinic space group P2(1)/n in two polymorphic forms, highlighting the complex structural dynamics these molecules can exhibit (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Synthesis pathways for derivatives of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid often involve complex reactions, including diastereoselective processes and the formation of diastereomeric salts or chromatographic separation on chiral stationary phases. These methods enable the production of pure cis or trans acids, highlighting the chemical versatility and the ability to achieve specific stereochemistries (Bakonyi et al., 2013).

科学研究应用

非蛋白氨基酸的合成

Boc保护的氨基酸在非蛋白氨基酸的合成中起着至关重要的作用。非蛋白氨基酸在自然界中不存在,但具有重要的生物学和药理学活性。 例如,它们被用来制造β-(1,2,4-三唑-1-基)丙氨酸的衍生物,这些衍生物已被证明具有广泛的活性,包括抗菌和抗癌特性 .

肽合成

叔丁氧羰基(Boc)基团是肽合成中常用的保护基团。它在氨基酸偶联形成肽的过程中保护氨基。 这对合成特定肽序列而不产生不必要的副反应至关重要 .

抗生素的开发

Boc保护的氨基酸用作固相合成具有抗生素活性的环状类似物的反应物。 这种应用对于开发可用于对抗耐药细菌菌株的新抗生素至关重要 .

抗病毒研究

研究人员利用Boc保护的氨基酸来合成现有抗病毒药物的类似物。 这有助于理解结构-活性关系,并开发更有效的抗病毒药物 .

癌症研究

Boc保护的氨基酸用于合成丙型肝炎病毒(HCV)蛋白酶抑制剂的修饰类似物。 这些研究有助于开发针对HCV的靶向疗法,如果HCV未经治疗可能会导致肝癌 .

神经学研究

在神经学研究中,Boc保护的氨基酸被用来合成肽类V1a受体激动剂。 这些化合物可以帮助理解和治疗各种神经系统疾病 .

离子液体形成

Boc保护的氨基酸被用来制造离子液体,离子液体在有机合成和绿色化学中具有应用。 这些离子液体可以在化学反应中充当溶剂或催化剂,为传统溶剂提供一种环保的替代方案 .

脱保护策略

Boc氨基酸的脱保护方法研究对于肽化学至关重要。有效的脱保护策略对于合成后获得最终肽产物是必要的。 该领域的研究集中于开发快速有效的去除Boc基团的方法 .

安全和危害

未来方向

The future directions for “3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid” could involve its use in further proteomics research applications . Additionally, it could be used in the synthesis of other compounds, as demonstrated by the use of similar compounds in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that this compound can act as a protecting agent for methylamine in amination reactions , preventing degradation or unnecessary reactions. This suggests that it may interact with its targets by modifying their chemical structure or function.

Biochemical Pathways

Given its role in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

Given its role as a protecting agent for methylamine , it may help to stabilize this molecule and prevent its degradation, potentially influencing cellular processes that involve methylamine.

Action Environment

It is known that this compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.

属性

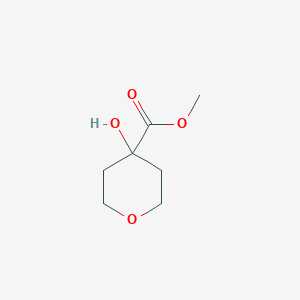

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIFRGBXCKOUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375434 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124072-61-3 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

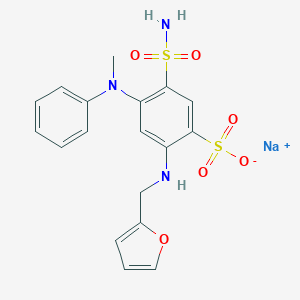

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

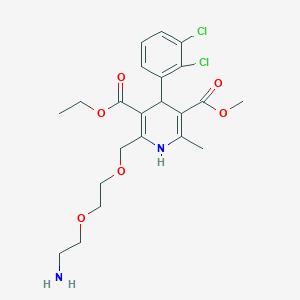

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)

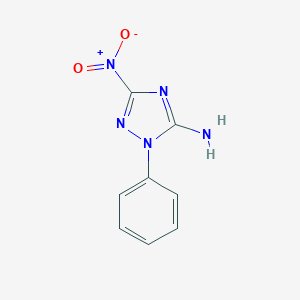

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)